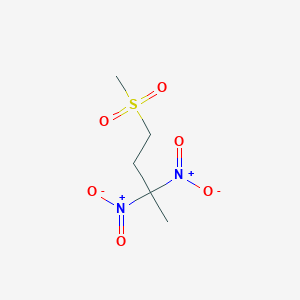
2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol is an organic compound with the molecular formula C18H22O2 and a molecular weight of 270.366 g/mol . It is characterized by its two hydroxyl groups attached to a propane backbone, which is further substituted with two 4-methylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol typically involves the reaction of p-tolylmagnesium bromide with ethyl α-hydroxyisobutyrate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{p-Tolylmagnesium bromide} + \text{Ethyl α-hydroxyisobutyrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) to substitute the hydroxyl groups with halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction will produce alcohols.
Applications De Recherche Scientifique
2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways . The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
2,2-Bis(4-hydroxy-3-methylphenyl)propane: This compound shares a similar structure but with different substitution patterns on the phenyl rings.
1-Methyl-4-propan-2-ylbenzene: Another structurally related compound with different functional groups.
Uniqueness: 2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol is unique due to its specific substitution pattern and the presence of two hydroxyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
3490-60-6 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2-methyl-1,1-bis(4-methylphenyl)propane-1,2-diol |
InChI |
InChI=1S/C18H22O2/c1-13-5-9-15(10-6-13)18(20,17(3,4)19)16-11-7-14(2)8-12-16/h5-12,19-20H,1-4H3 |
Clé InChI |
SFTAVAMIMWRGKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
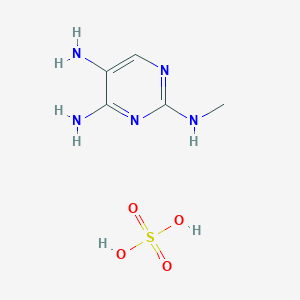
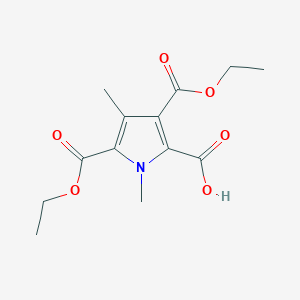
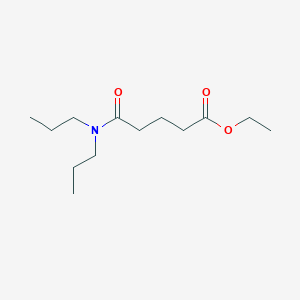
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)


![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
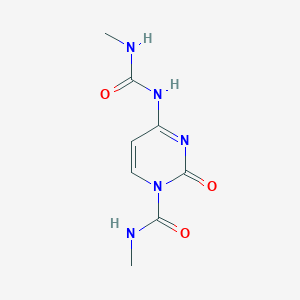
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)
